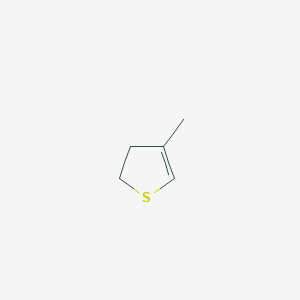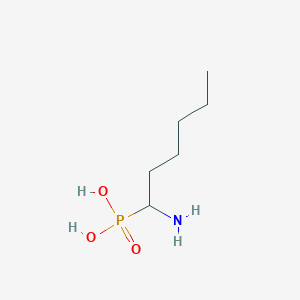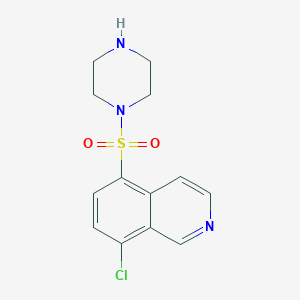
Psammaplin A
Overview
Description
Psammaplin A is a natural compound derived from marine sponges. It is a symmetrical bromotyrosine-derived disulfide dimer known for its broad bioactive spectrum, particularly its antimicrobial and antiproliferative activities . This compound has garnered significant attention due to its potent inhibitory effects on histone deacetylases and DNA methyltransferases .
Mechanism of Action
Target of Action
Psammaplin A is a marine metabolite that has been reported to be a potent inhibitor of two classes of epigenetic enzymes: histone deacetylases (HDACs) and DNA methyltransferases . HDACs are key players in tumorigenesis and angiogenesis, and their inhibition has been proposed for the treatment of cancer as well as neurodegenerative disorders . DNA methyltransferases are enzymes that transfer a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
This compound exhibits its activity by inhibiting HDAC activity at the molecular and cellular level . It selectively induces hyperacetylation of histones in the cells, resulting in the upregulation of gelsolin, a well-known HDAC target gene, at a transcriptional level . Notably, the reduced form of this compound shows a stronger inhibitory activity than the non-reduced one . This suggests that cellular reduction of the compound is responsible for the HDAC inhibition of this compound after uptake into the cells .
Biochemical Pathways
The inhibition of HDAC by this compound leads to hyperacetylation of histones, which is physiologically linked to several cellular phenotypes such as cell-cycle arrest, cell differentiation, and cell death . Furthermore, this compound has been found to restore mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression .
Pharmacokinetics
Following intravenous injection at a dose of 10 mg/kg in mice, this compound is rapidly eliminated, with an average half-life of 9.9 ± 1.4 min and a systemic clearance of 925.1 ± 570.1 mL/min . The in vitro stability of this compound was determined in different tissue homogenates, and the average degradation half-life of this compound in blood, liver, kidney, and lung was found to be relatively short (≤ 12.8 min) .
Result of Action
This compound improves cell survival, recovers glutathione (GSH) content, and reduces reactive oxygen species (ROS) release at nanomolar concentrations . It also restores mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression . These effects are mediated by the capacity of this compound to activate peroxisome proliferator-activated receptor γ (PPARγ), enhancing gene expression of the antioxidant enzymes catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Action Environment
The action of this compound is influenced by the cellular environment. Furthermore, this compound is found to be highly distributed to lung tissues, indicating that it has the potential to be developed as a lung cancer treatment agent .
Biochemical Analysis
Biochemical Properties
Psammaplin A has shown potent inhibitory activity against class I histone deacetylases (HDACs) and DNA methyltransferases . It interacts with these enzymes, leading to changes in gene expression and cellular function . The compound’s cytotoxic properties are related to peroxisome proliferator-activated receptor γ (PPARγ) activation .
Cellular Effects
In cellular contexts, this compound has been shown to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations . It influences cell function by restoring mitochondrial membrane potential, blocking mitochondrial permeability transition pore opening, and reducing cyclophilin D expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively induces hyperacetylation of histones in cells, leading to the upregulation of certain genes . It also activates PPARγ, enhancing the gene expression of antioxidant enzymes such as catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is rapidly eliminated following intravenous injection .
Metabolic Pathways
It is known that the compound can influence metabolic processes through its interactions with enzymes and other biomolecules .
Transport and Distribution
This compound is known to be highly distributed to lung tissues, indicating potential for development as a lung cancer treatment agent . The specific transporters or binding proteins it interacts with are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psammaplin A typically involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate using acetic acid and piperidine . This reaction yields an α,β-unsaturated ester, which undergoes further transformations to form this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of commercially available starting materials and efficient synthetic routes facilitates the production of this compound and its analogues .
Chemical Reactions Analysis
Types of Reactions: Psammaplin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The reduced form of this compound exhibits stronger inhibitory activity compared to its non-reduced form.
Substitution: this compound can participate in substitution reactions to form analogues with modified disulfide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or glutathione.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different derivatives of this compound, which may exhibit varying degrees of biological activity .
Scientific Research Applications
Psammaplin A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Psammaplin B
- Psammaplin K
- Bisaprasin
Comparison: Psammaplin A is unique due to its symmetrical disulfide dimer structure, which contributes to its potent inhibitory activity . While similar compounds like Psammaplin B and Psammaplin K also exhibit inhibitory effects on histone deacetylases, this compound stands out for its broad bioactive spectrum and higher potency .
Properties
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFSGDNHVBIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017658 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110659-91-1 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















